molecular formula C12H26Si3 B14664881 1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane CAS No. 37865-50-2

1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane

Katalognummer: B14664881
CAS-Nummer: 37865-50-2
Molekulargewicht: 254.59 g/mol
InChI-Schlüssel: SLDIAFQDGBARFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane is an organosilicon compound characterized by its unique structure, which includes a cyclopentadienyl ring and multiple methyl groups attached to a trisilane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane typically involves the reaction of cyclopenta-2,4-dien-1-yltrimethylsilane with heptamethyltrisilane under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.

Wirkmechanismus

The mechanism of action of 1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane involves its interaction with various molecular targets and pathways. The cyclopentadienyl ring can participate in π-π interactions, while the trisilane backbone provides flexibility and stability to the molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane is unique due to its combination of a cyclopentadienyl ring and a highly methylated trisilane backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

37865-50-2

Molekularformel

C12H26Si3

Molekulargewicht

254.59 g/mol

IUPAC-Name

cyclopenta-2,4-dien-1-yl-[dimethyl(trimethylsilyl)silyl]-dimethylsilane

InChI

InChI=1S/C12H26Si3/c1-13(2,3)15(6,7)14(4,5)12-10-8-9-11-12/h8-12H,1-7H3

InChI-Schlüssel

SLDIAFQDGBARFL-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)[Si](C)(C)[Si](C)(C)C1C=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.